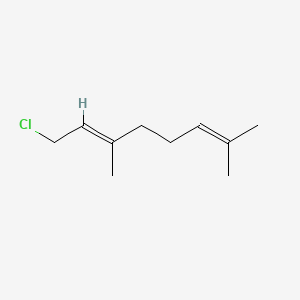

Geranyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E)-1-chloro-3,7-dimethylocta-2,6-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Cl/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8H2,1-3H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAUCMCTKPXDIY-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CCl)/C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063494, DTXSID301316702 | |

| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geranyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5389-87-7, 4490-10-2 | |

| Record name | Geranyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5389-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004490102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005389877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geranyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3,7-dimethylocta-2,6-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Geranyl Chloride As a Key Synthetic Intermediate in Organic Chemistry

Geranyl chloride's prominence in organic synthesis stems from its function as a versatile precursor for introducing the geranyl moiety into various molecular frameworks. acs.org This ten-carbon isoprenoid unit is a common motif in many natural and synthetic compounds. The reactivity of the allylic chloride group allows for a range of chemical transformations, making it a favored starting material for chemists. lookchem.com

The synthesis of this compound itself can be achieved through several methods. A common laboratory and industrial route involves the reaction of geraniol (B1671447) with reagents like thionyl chloride or phosphorus trichloride (B1173362). orgsyn.org Another notable method is the Appel reaction, which utilizes triphenylphosphine (B44618) and carbon tetrachloride to convert geraniol to this compound, often under mild and neutral conditions. orgsyn.orgwikipedia.org These methods, however, can sometimes yield mixtures with its isomer, linalyl chloride, necessitating careful purification. orgsyn.org

Once obtained, this compound serves as a crucial starting point for the synthesis of numerous commercially and biologically important compounds. Its applications span across various industries:

Fragrances and Flavors: It is a key component in the production of various scents and flavoring agents, contributing to the creation of essential oils and aromas like rose and lavender. jst.go.jp Geranyl esters, derived from this compound, are particularly valued for their pleasant fragrances. researchgate.net

Pharmaceuticals: The geranyl backbone is present in many bioactive molecules. This compound is used as an intermediate in the synthesis of various therapeutic agents. lookchem.com For instance, it is a precursor in the synthesis of manoalide (B158911) and seco-manoalide analogs, which are complex natural products with potential pharmaceutical applications. lookchem.com

Agrochemicals: It plays a role in the synthesis of certain insecticides and herbicides. For example, 1-geranyl-2-methylbenzimidazole, an environmentally friendly insecticide, can be synthesized from this compound. google.com

Terpenoid Synthesis: this compound is a fundamental building block for the synthesis of higher terpenes, such as farnesol (B120207) and geranylgeraniol (B1671449), which are themselves precursors to a vast array of natural products, including carotenoids and steroids. google.com It is also a key intermediate in the production of isophytol. chemicalbook.com

Historical Context of Geranyl Chloride in Natural Product Synthesis and Analog Development

Direct Halogenation and Substitution Routes to this compound

Direct conversion of the parent alcohol, geraniol (B1671447), or its isomers through halogenation and substitution reactions represents the most traditional approach to this compound synthesis. These methods involve the replacement of a hydroxyl group or the rearrangement of an isomeric precursor to yield the desired allylic chloride.

Conversion of Geraniol to this compound

The direct transformation of geraniol to this compound is a cornerstone of its synthesis. This conversion is typically achieved using phosphorus-based or sulfur-based reagents, or through reactions involving formiminium chlorides.

The Appel reaction, which employs triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄), is a well-established method for converting primary and secondary alcohols, including geraniol, into their corresponding chlorides. wikipedia.orgblogspot.comchemeurope.com This reaction proceeds under mild and essentially neutral conditions, which is advantageous for preserving the sensitive allylic nature of the molecule and preventing unwanted rearrangements. orgsyn.orgunigoa.ac.in

The reaction mechanism initiates with the formation of a phosphonium (B103445) salt from triphenylphosphine and carbon tetrachloride. wikipedia.orgblogspot.com The alcohol is then deprotonated to form an alkoxide, which subsequently displaces a chloride from the phosphonium species. wikipedia.orgblogspot.com The final step involves an Sₙ2 attack by the chloride ion on the activated alcohol, yielding this compound and triphenylphosphine oxide. wikipedia.orgblogspot.comchemeurope.com The formation of the highly stable P=O double bond in triphenylphosphine oxide is a significant driving force for the reaction. wikipedia.orgblogspot.com A notable advantage of this method is its ability to convert allylic alcohols to the corresponding halides without significant allylic rearrangement. orgsyn.org

A typical procedure involves heating a solution of geraniol and a slight excess of triphenylphosphine in carbon tetrachloride under reflux. orgsyn.org After the reaction, the triphenylphosphine oxide byproduct is precipitated and removed by filtration. orgsyn.org Distillation of the filtrate affords this compound in good yields, typically between 75-81%. orgsyn.org

Table 1: Appel Reaction for this compound Synthesis

| Reactants | Reagents | Solvent | Key Features | Yield |

|---|

The reaction of geraniol with thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) is another common route to this compound. orgsyn.org Thionyl chloride converts the alcohol's hydroxyl group into a good leaving group. chemistrysteps.com The presence of pyridine is crucial; it acts as a base to deprotonate the intermediate and also influences the reaction mechanism to favor an Sₙ2 pathway, leading to inversion of stereochemistry if a chiral center were present. chemistrysteps.commasterorganicchemistry.com In the absence of pyridine, the reaction may proceed via an Sₙi (internal nucleophilic substitution) mechanism, which would result in retention of stereochemistry. chemistrysteps.commasterorganicchemistry.com

However, a significant drawback of this method is the frequent co-production of linalyl chloride, an isomeric byproduct, which complicates the purification process and often requires tedious fractionation to isolate pure this compound. orgsyn.orgorgsyn.org

Table 2: Chlorination of Geraniol with Thionyl Chloride/Pyridine

| Reactants | Reagents | Key Features | Challenges |

|---|

The Vilsmeier reagent, chlorodimethylformiminium chloride, prepared from the reaction of dimethylformamide (DMF) with a chlorinating agent like phosgene (B1210022) or phosphorus oxychloride, can be used to convert geraniol to this compound. google.comnumberanalytics.comchemistrysteps.com This process offers high purity and yields. google.com

The reaction involves the formation of the Vilsmeier reagent, [Cl(CH₃)₂N=CHCl]⁺Cl⁻, which then reacts with geraniol. google.com The reaction can be conducted with equimolar amounts of the reactants, although an excess of the Vilsmeier reagent can ensure the complete conversion of geraniol. google.com The reaction is typically performed in a non-reactive solvent like benzene (B151609) to moderate the reaction. google.com The use of a solvent also helps to protect the Vilsmeier reagent from moisture. google.com The mechanism of the Vilsmeier-Haack reaction itself involves the formation of a chloroiminium ion which acts as the key electrophilic species. numberanalytics.comchemistrysteps.com While primarily known for formylation, the reagent can also act as a chlorinating agent. organicreactions.org

Allylic Rearrangement Pathways from Isomeric Precursors (e.g., Linalool)

This compound can also be synthesized from its isomer, linalool (B1675412), through allylic rearrangement. orgsyn.org This transformation can be induced by treating linalool with hydrogen chloride in a solvent like toluene (B28343) at elevated temperatures. orgsyn.org This method, however, often leads to a mixture of geranyl and linalyl chlorides, necessitating careful purification. orgsyn.org The reaction of linalool with phosphorus trichloride (B1173362) in the presence of potassium carbonate at low temperatures also yields this compound via rearrangement. orgsyn.org Niobium(V) chloride (NbCl₅) has also been shown to mediate the chlorination of linalool, yielding primarily E-geranyl chloride. The absence of the Z-isomer, neryl chloride, suggests a concerted metalla-halo wikipedia.orgwikipedia.org rearrangement mechanism, although the formation of other products indicates that ionic pathways may also be significant. scispace.comnih.gov

Catalytic Synthesis Approaches for this compound

Catalytic methods offer a more atom-economical and potentially more selective route to this compound. Research in this area has explored both acid catalysis and transition metal catalysis.

A solid acid catalyst, SO₄²⁻/Fe₂O₃, has been used for the synthesis of this compound via the telomerization of prenyl chloride with isoprene (B109036) in cyclohexane (B81311). researchgate.net The efficiency of the catalyst is dependent on the concentration of sulfuric acid used for impregnation and the calcination temperature. researchgate.net Optimal conditions for this reaction were found to be a catalyst to isoprene weight ratio of 1:30, a cyclohexane to isoprene weight ratio of 1:0.8, a reaction temperature of 18°C, and a reaction time of 2 hours, which resulted in an isoprene conversion of 18.3% and a this compound selectivity of 75.2%. researchgate.net

Palladium-catalyzed cross-coupling reactions also feature this compound as a key reactant, highlighting its utility in forming more complex molecules. For instance, α-farnesene can be synthesized by coupling this compound with (E)-(2-methyl-1,3-butadienyl)dimethylalane in the presence of a tetrakis(triphenylphosphine)palladium (B116648) catalyst. orgsyn.org While this is a reaction of this compound, it underscores the importance of efficient and selective methods for its preparation.

Heterogeneous Catalysis via Solid Acid Systems (e.g., SO4^2-/Fe2O3)

Heterogeneous catalysis, where the catalyst's phase differs from that of the reactants, offers a promising route for organic synthesis, often simplifying product purification and catalyst handling. mdpi.comwikipedia.org The use of solid acid catalysts, such as sulfated iron(III) oxide (SO4^2-/Fe2O3), has been investigated for the synthesis of this compound. researchgate.net These catalysts are noted for their high thermal and chemical stability. mdpi.com

In a specific application, this compound was synthesized by the telomerization of prenyl chloride and isoprene using a SO4^2-/Fe2O3 solid acid catalyst in cyclohexane as a solvent. researchgate.net The effectiveness of the catalyst is highly dependent on its preparation, particularly the concentration of sulfuric acid used for impregnation and the subsequent calcination temperature. researchgate.net Research indicates that a catalyst prepared by treatment with 0.25 mol·L⁻¹ sulfuric acid and calcined at 550°C provides a favorable balance of conversion and selectivity. researchgate.net

The reaction conditions were optimized to maximize the yield of this compound. The ideal parameters were found to be a reaction temperature of 18°C for a duration of 2 hours. researchgate.net The optimal weight ratios for the components were also determined. researchgate.net Under these optimized conditions, a 75.2% selectivity for this compound was achieved with an isoprene conversion rate of 18.3%. researchgate.net

| Parameter | Optimal Value |

|---|---|

| Catalyst | SO4^2-/Fe2O3 |

| Reactants | Prenyl Chloride, Isoprene |

| Solvent | Cyclohexane |

| Reaction Temperature | 18°C |

| Reaction Time | 2 hours |

| Weight Ratio (Catalyst:Isoprene) | 1:30 |

| Weight Ratio (Cyclohexane:Isoprene) | 1:0.8 |

| Isoprene Conversion | 18.3% |

| This compound Selectivity | 75.2% |

Telomerization Reactions Involving Alkenes (e.g., Prenyl Chloride with Isoprene)

Telomerization is a reaction that forms a telomer, a type of polymer with a low degree of polymerization, by reacting a "telogen" (like prenyl chloride) with a "taxogen" (like isoprene). chemcess.com This process is a key method for producing terpenes. chemcess.com The synthesis of this compound can be effectively carried out through the telomerization of isoprene with prenyl chloride. researchgate.net

This reaction can be catalyzed by solid acids, such as the SO4^2-/Fe2O3 system described previously. researchgate.net In this process, prenyl chloride acts as the telogen, and isoprene serves as the taxogen. The reaction yields this compound as the primary product, though other adducts like lavandulyl and α-terpenyl chlorides can also be formed. researchgate.net The reaction is sensitive to conditions such as temperature and catalyst concentration, which must be carefully controlled to maximize the selectivity towards the desired this compound telomer. researchgate.net

The data gathered from the catalyzed reaction of prenyl chloride with isoprene highlight the specific outcomes of this telomerization process under optimized conditions. researchgate.net

| Finding | Details |

|---|---|

| Reactants | Prenyl Chloride (Telogen), Isoprene (Taxogen) |

| Catalyst | Solid Acid SO4^2-/Fe2O3 |

| Primary Product | This compound |

| Isoprene Conversion | 18.3% |

| This compound Selectivity | 75.2% |

| Key Condition | Reaction temperature of 18°C for 2 hours |

Optimized Procedures for High-Purity this compound Isolation

A significant challenge in the synthesis of this compound is its separation from isomeric impurities, particularly linalyl chloride, which often forms concurrently in many synthetic procedures. orgsyn.org Tedious fractionation is typically required to isolate the pure compound from these mixtures. orgsyn.org

An optimized, high-purity isolation procedure involves the conversion of geraniol to this compound using triphenylphosphine and carbon tetrachloride. orgsyn.org This method is advantageous because it proceeds under mild, neutral conditions and effectively prevents the allylic rearrangement that leads to the formation of linalyl chloride. orgsyn.org

The procedure begins by reacting geraniol with an excess of triphenylphosphine in dry carbon tetrachloride, which serves as both the solvent and the chlorine source. orgsyn.org The mixture is heated under reflux for approximately one hour. orgsyn.org Upon cooling, the primary by-product, triphenylphosphine oxide, precipitates out of the solution. orgsyn.org

The isolation of this compound is then straightforward.

Dry pentane (B18724) is added to the cooled mixture to ensure complete precipitation of the triphenylphosphine oxide. orgsyn.org

The precipitate is removed by simple filtration and washed with additional pentane. orgsyn.org

The solvent is removed from the combined filtrate using a rotary evaporator. orgsyn.org

The final step is the distillation of the residue through a short-path distillation apparatus under vacuum, which yields pure this compound. orgsyn.org

This procedure provides this compound in high purity and good yield, typically between 75-81%. orgsyn.org The purity of the isolated product can be confirmed by its characteristic spectroscopic data. orgsyn.org

| Step | Description | Purpose |

|---|---|---|

| 1. Reaction | Geraniol is reacted with triphenylphosphine in carbon tetrachloride under reflux. | Convert geraniol to this compound without allylic rearrangement. |

| 2. Precipitation | The reaction mixture is cooled and dry pentane is added. | To precipitate the triphenylphosphine oxide by-product. |

| 3. Filtration | The solid triphenylphosphine oxide is filtered off. | To remove the main by-product from the solution. |

| 4. Solvent Removal | The solvent is evaporated from the filtrate under reduced pressure. | To concentrate the crude product. |

| 5. Distillation | The residue is distilled under vacuum (e.g., 0.4 mm). | To purify the this compound, yielding a product with b.p. 47-49°C. |

| Final Yield | 75-81% |

Reactivity and Mechanistic Pathways of Geranyl Chloride

Detailed Analysis of Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of geranyl chloride can proceed through either unimolecular (SN1) or bimolecular (SN2) pathways, with the operative mechanism being highly dependent on the reaction conditions.

Unimolecular (SN1) Reaction Kinetics and Carbocation Intermediates

The SN1 mechanism is a multi-step process initiated by the dissociation of the leaving group, in this case, the chloride ion, to form a carbocation intermediate. pressbooks.pubinflibnet.ac.in This initial step is the slowest and, therefore, the rate-determining step of the reaction. libretexts.org The rate of an SN1 reaction is dependent solely on the concentration of the substrate (this compound) and is independent of the nucleophile's concentration. inflibnet.ac.insaskoer.ca

The stability of the resulting carbocation is a critical factor governing the rate of SN1 reactions. pressbooks.pub this compound, being a primary alkyl halide, would typically be expected to form a relatively unstable primary carbocation. However, the presence of the adjacent double bond allows for the formation of a resonance-stabilized allylic carbocation. This delocalization of the positive charge across multiple carbon atoms significantly stabilizes the intermediate, making the SN1 pathway more accessible than for a simple primary alkyl halide. saskoer.ca The stability of carbocations generally follows the order: tertiary > secondary > primary. pressbooks.pub However, allylic and benzylic carbocations can be as stable as or even more stable than secondary carbocations due to resonance. inflibnet.ac.in The formation of this stabilized carbocation intermediate is a key feature of the SN1 reactivity of this compound.

The planar geometry of the carbocation intermediate allows the nucleophile to attack from either face, which can lead to a mixture of stereoisomers if the carbon atom becomes a stereocenter in the product. libretexts.org

Bimolecular (SN2) Reaction Dynamics

In contrast to the SN1 pathway, the SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. byjus.compressbooks.pub This mechanism involves a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group. byjus.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. pressbooks.pub

The transition state of an SN2 reaction involves a pentacoordinate carbon atom, which is a crowded arrangement. libretexts.org Consequently, SN2 reactions are highly sensitive to steric hindrance around the reaction center. libretexts.org For this compound, while it is a primary halide which generally favors SN2 reactions, the presence of the bulky geranyl group can introduce some steric hindrance, potentially slowing the reaction rate compared to simpler primary alkyl halides. libretexts.org Nevertheless, SN2 reactions are a significant pathway for this compound, particularly with strong nucleophiles in appropriate solvents. byjus.com The stereochemistry of an SN2 reaction is characterized by an inversion of configuration at the reaction center, a phenomenon known as Walden inversion. byjus.com

Kinetic studies have demonstrated that even substituents located far from the reaction site, as many as eight bonds away, can significantly influence the rate constant of the SN2 reaction between this compound and pyridine (B92270). researchgate.net

Influence of Solvent Systems on Reaction Mechanisms

The choice of solvent plays a crucial role in determining whether a nucleophilic substitution reaction proceeds via an SN1 or SN2 mechanism. rsc.org

Polar protic solvents , such as water and alcohols, are capable of forming hydrogen bonds. pressbooks.pub These solvents are particularly effective at solvating both the leaving group (anion) and the carbocation intermediate formed in SN1 reactions. pressbooks.pubquora.com By stabilizing the charged intermediates, polar protic solvents lower the activation energy of the rate-determining step and thus favor the SN1 pathway. pressbooks.pub In fact, SN1 reactions are often solvolysis reactions where the solvent itself acts as the nucleophile. inflibnet.ac.in

Polar aprotic solvents , such as acetone, dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF), possess dipoles but lack acidic protons for hydrogen bonding. pressbooks.publibretexts.org These solvents can dissolve ionic nucleophiles but are less effective at solvating the anionic nucleophile compared to protic solvents. libretexts.org This leaves the nucleophile "naked" and more reactive, which favors the SN2 mechanism. chemistrysteps.com Polar aprotic solvents stabilize the transition state of an SN2 reaction, further promoting this pathway. quora.com

The general guidelines for solvent effects on nucleophilic substitution are as follows:

SN1 reactions are favored by polar protic solvents . pressbooks.publibretexts.org

SN2 reactions are favored by polar aprotic solvents . pressbooks.publibretexts.org

| Reaction Pathway | Favored Solvent Type | Rationale | Example Solvents |

| SN1 | Polar Protic | Stabilizes the carbocation intermediate and the leaving group through hydrogen bonding, lowering the activation energy. pressbooks.pubquora.com | Water (H₂O), Methanol (CH₃OH), Acetic Acid (CH₃COOH) inflibnet.ac.in |

| SN2 | Polar Aprotic | Solvates the cation of the nucleophilic salt but leaves the anion (nucleophile) relatively free and more reactive. quora.comchemistrysteps.com | Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) libretexts.org |

Long-Range Reactivity Modulations in Substituted Geranyl Chlorides

Subtle structural modifications in derivatives of this compound can lead to significant changes in their reactivity as electrophiles. nih.govacs.org These modulations can be attributed to both steric and electronic effects that are transmitted through the molecule.

Elucidation of Steric Effects on Reaction Rates

Steric hindrance plays a significant role in the reactivity of this compound derivatives. nih.gov The bulky nature of the geranyl group itself can influence the approach of nucleophiles. In substituted geranyl chlorides, the size and position of the substituent can further impede or facilitate the reaction.

Investigation of Electronic Effects and Orbital Interactions

Beyond simple steric considerations, electronic effects exerted by distant substituents can profoundly impact the reactivity of this compound. nih.gov These effects are transmitted through the carbon skeleton via inductive effects and orbital interactions.

Computational modeling suggests that these long-range electronic effects may arise from the destabilization of the reactant molecule through filled-filled orbital mixing in certain conformations. nih.gov These orbital interactions, often analyzed through methods like Natural Bond Orbital (NBO) analysis, involve the overlap of orbitals on adjacent atoms, leading to stabilizing or destabilizing effects. researchgate.netimperial.ac.uk The interaction between the highest occupied molecular orbital (HOMO) of a donor species and the lowest unoccupied molecular orbital (LUMO) of an acceptor species is a key principle governing these interactions. iqce.jp

| Compound | Relative Reaction Rate (vs. This compound) | Primary Mechanism Affected | Electronic Effect of Substituent |

| 2-Fluorothis compound | 2x (with Cyanide) | SN2 | Electron-withdrawing (Inductive) |

| 2-Fluorogeranyl Pyrophosphate | <1% (Enzymatic) | SN1-like | Destabilizes carbocation intermediate askfilo.com |

Intramolecular Cyclization Reactions of this compound Derivatives

The intramolecular cyclization of this compound and its derivatives represents a fundamental process in the synthesis of monoterpenoid skeletons. This reaction mimics the biosynthetic pathways catalyzed by terpene cyclase enzymes, which construct complex carbocyclic frameworks from linear isoprenoid precursors. nih.gov The process is typically initiated by the departure of the chloride leaving group to generate a carbocation, which subsequently undergoes an intramolecular attack by a distal double bond. However, the reaction is often complicated by competing side reactions, most notably elimination.

Tail-to-Head Carbocyclization Pathways

The "tail-to-head" cyclization is the characteristic ring-forming reaction for many monoterpene precursors, including geranyl derivatives. nih.gov This pathway is initiated by the ionization of the C-Cl bond, often facilitated by a Lewis acid or a polar solvent, to generate a geranyl cation. In this carbocationic intermediate, the C1 position is electron-deficient. The terminal double bond (the "tail" of the molecule) then acts as an intramolecular nucleophile, attacking the C6 position to form a new carbon-carbon bond and a six-membered ring. This process is termed a "tail-to-head" carbocyclization. nih.govrsc.org

This initial cyclization results in a tertiary carbocation intermediate, the α-terpinyl cation. rsc.org This reactive intermediate is a crucial branching point and can subsequently undergo various transformations, including rearrangements (like 1,2-hydride shifts), deprotonation, or capture by a nucleophile, to yield a diverse array of cyclic monoterpenes. rsc.orgharvard.edu For instance, the biosynthesis of geraniol (B1671447) involves the formation of geranyl diphosphate (B83284), which ionizes to a geranyl carbocation that can cyclize. libretexts.org

A notable example is the acid-catalyzed intramolecular cyclization of geranyl hydroquinone (B1673460) derivatives. psu.edursc.org Studies on di-O-methylalliodorin, a geranyl hydroquinone derivative, have shown that treatment with aqueous acid leads to complex tetracyclic structures through an intramolecular cyclization cascade initiated by the geranyl moiety. psu.edursc.org Similarly, Lewis acids like ferric chloride (FeCl₃) have been shown to catalyze the cyclization of related terpenols such as geraniol, yielding α-terpineol as the major cyclic product. researchgate.net

The mechanism for the formation of cyclic products requires an isomerization of the C2-C3 double bond from the trans (or E) geometry in geranyl derivatives to a cis (or Z) geometry, which is sterically more favorable for the cyclization attack. rsc.orgrsc.org This isomerization can proceed through the formation of an intermediate tertiary allylic cation. rsc.org

Competitive Elimination Processes and Their Suppression

A significant challenge in the cyclization of this compound and its derivatives is the prevalence of competitive elimination reactions. nih.govrsc.org These reactions lead to the formation of acyclic trienes instead of the desired cyclic products. The trans geometry of the C2-C3 double bond in this compound is a primary reason for its high propensity towards elimination. This geometry is not well-preorganized for a concerted cyclization, leading to the formation of a geranyl cation that can be intercepted by a base before it has the chance to cyclize. nih.govrsc.org

Deprotonation of the carbocationic intermediate is a common termination step in these reactions. researchgate.net In the case of the geranyl cation, proton loss can occur from the carbon adjacent to the positive charge, leading to acyclic products such as β-myrcene and (E)-β-ocimene.

| Substrate | Catalyst System | Cyclization Products | Elimination Products | Reference |

| This compound | Achiral bis-aryl urea (B33335) / Base | Low Conversion | Significant Formation | nih.gov |

| Neryl Chloride (Z-isomer) | Achiral bis-aryl urea / Base | Predominant Products | Minor | nih.gov |

| (2E)-GDP (Geranyl Diphosphate) | TPS5 Enzyme | 35% (Cyclic) | 65% (Acyclic) | rsc.org |

| (2Z)-GDP (Neryl Diphosphate) | TPS5 Enzyme | 98% (Cyclic) | 2% (Acyclic) | rsc.org |

Table 1: Comparison of Cyclization vs. Elimination for Geranyl and Neryl Derivatives. This table illustrates the strong influence of substrate geometry on the reaction outcome. The (E)-geometry of geranyl derivatives leads to a much higher proportion of elimination products compared to the (Z)-geometry of neryl derivatives under both chemical and enzymatic catalysis.

Several strategies have been developed to suppress these competitive elimination processes and favor carbocyclization:

Catalyst-Controlled Concerted Pathways: A key strategy is to avoid the formation of a free carbocation intermediate. Chiral urea derivatives have been used as dual-hydrogen-bond donors to catalyze enantioselective cyclizations. nih.gov Mechanistic studies suggest these reactions proceed through a concerted pathway where the nucleophilic olefin participates in the ionization of the chloride leaving group. This π-participation circumvents the formation of a discrete carbocation, thereby preventing simple elimination pathways. nih.govharvard.edu

Substrate Conformation Control: The use of specific solvents, such as hexafluoroisopropanol (HFIP), can help to control the substrate's conformation and stabilize cationic intermediates, thus favoring cyclization over elimination. chemrxiv.org

Enzymatic Catalysis: In nature, terpene cyclase enzymes provide a template that pre-organizes the polyene substrate into a conformation conducive to cyclization. nih.govnih.gov The active site of the enzyme protects the reactive carbocation intermediates from the solvent, preventing premature quenching by water or elimination by nearby basic residues. nih.govnih.gov

Lewis Acid-Lewis Base Interplay: The choice of catalyst and additives can be crucial. For instance, in chlorocyclizations induced by chloro-iodanes, the addition of a weak Brønsted acid like saccharin (B28170) in HFIP was found to be optimal. This system is believed to fine-tune the reactivity of the chlorinating reagent and stabilize intermediates, promoting the desired cyclization. chemrxiv.org

By employing these methods, the intrinsic tendency of geranyl derivatives to undergo elimination can be overcome, enabling the efficient synthesis of complex cyclic monoterpenoids.

Computational and Theoretical Studies of Geranyl Chloride

Quantum Chemical Investigations of Geranyl Chloride Electronic Structure and Reactivity

Quantum chemical methods are employed to probe the fundamental electronic properties of this compound that govern its chemical behavior. These investigations help to rationalize experimental observations and predict reactivity in various chemical transformations.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating reaction mechanisms. nih.gov This method is used to calculate the electronic structure and energies of molecules, including short-lived intermediates and the high-energy transition states that connect reactants to products. nih.govresearchgate.net For this compound, DFT calculations can elucidate bond dissociation energies for the carbon-chlorine bond, identifying the molecule's susceptibility to cleavage.

A significant application of DFT has been in studying the cyclization reactions of this compound and its isomers. In a study on enantioselective tail-to-head cyclizations catalyzed by chiral ureas, DFT calculations were instrumental in identifying the energy-minimized transition state structures. nih.gov The calculations revealed that for neryl chloride, a geometric isomer of this compound, the reaction proceeds via a concerted pathway where the nucleophilic olefin participates in the ionization of the chloride leaving group. nih.gov This π-participation is critical, as it circumvents the formation of simple elimination byproducts, which are more prevalent in reactions with this compound. nih.gov The lowest energy transition state identified through these calculations showed the C-C bond forming at a distance of 2.27 Å while the C-Cl bond was breaking at 3.26 Å. nih.gov

| Parameter | Finding |

|---|---|

| Reaction Mechanism | Concerted pathway with π-participation from the nucleophilic olefin. |

| Role of π-participation | Facilitates chloride ionization, avoiding elimination byproducts. |

| Transition State Geometry (C-C Bond) | 2.27 Å (forming) |

| Transition State Geometry (C-Cl Bond) | 3.26 Å (breaking) |

The reactivity of a molecule is fundamentally governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful for predicting chemical reactivity. numberanalytics.comlibretexts.org The HOMO is typically nucleophilic, while the LUMO is electrophilic. libretexts.org Interactions between the HOMO of one reactant and the LUMO of another can explain the course of many chemical reactions. numberanalytics.com

| Concept | Description | Relevance to this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy orbital containing electrons; acts as an electron donor (nucleophile). libretexts.org | Participates in reactions with electrophiles. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy orbital without electrons; acts as an electron acceptor (electrophile). libretexts.org | The primary site for nucleophilic attack on the this compound molecule. |

| Filled-Filled Orbital Mixing | Interactions between occupied orbitals that can lead to destabilization of the molecule. nih.govacs.org | Contributes to the overall reactivity by raising the ground-state energy in certain conformations. nih.govacs.org |

Conformational Analysis and its Influence on Reaction Pathways

The three-dimensional shape, or conformation, of this compound and its derivatives plays a crucial role in determining their reaction pathways. Subtle differences in structure can lead to vastly different chemical outcomes. nih.govacs.org Computational modeling is essential for understanding how specific conformations influence reactivity. nih.govacs.org

The differing reactivity of the geometric isomers this compound (the E-isomer) and neryl chloride (the Z-isomer) provides a clear example of conformational influence. In studies of urea-catalyzed cyclization, this compound was found to be a poor substrate, undergoing a very slow reaction at room temperature that resulted in significant amounts of uncyclized elimination products. nih.gov In stark contrast, neryl chloride reacted under the same conditions to give a high conversion to cyclic products. nih.gov This difference is attributed to the pre-organization of the neryl chloride substrate, where the Z-configuration of the double bond places the terminal olefin in a position that is conducive to intramolecular cyclization via π-participation. nih.gov The conformation of this compound does not allow for this efficient pre-organization, making the competing elimination pathway more favorable.

| Compound | Isomer | Observed Reactivity | Primary Product(s) |

|---|---|---|---|

| This compound | E-isomer | Very slow reaction | Uncyclized elimination products |

| Neryl Chloride | Z-isomer | High conversion | Cyclic products |

Computational Modeling of Catalytic Mechanisms in this compound Transformations

Computational modeling is indispensable for deciphering the detailed mechanisms of catalytic reactions involving this compound. nih.gov These models can map out entire catalytic cycles, identify key intermediates, and explain the origins of selectivity. nih.govresearchgate.net

In the enantioselective cyclization of neryl chloride, computational studies supported a cooperative catalytic mechanism. nih.gov DFT calculations showed that two molecules of the chiral urea (B33335) catalyst work together to engage the substrate. nih.gov This dimeric catalyst assembly stabilizes the transition state of the cyclization reaction through a network of non-covalent interactions, thereby controlling the enantioselectivity of the transformation. nih.gov Such detailed mechanistic insights are vital for the rational design of new and improved catalysts. numberanalytics.com Similarly, studies on related terpenoid systems, such as the methylation of geranyl pyrophosphate, utilize a combination of molecular docking, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations to unravel the catalytic mechanism at the molecular level. researchgate.net

| Method | Application | Example System |

|---|---|---|

| Density Functional Theory (DFT) | Calculating transition state structures and energies; mapping reaction energy profiles. nih.govresearchgate.net | Chiral urea-catalyzed cyclization of neryl chloride. nih.gov |

| Molecular Docking | Predicting the binding orientation of a substrate in a catalyst's active site. researchgate.net | Geranyl pyrophosphate C-6 methyltransferase. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the catalyst-substrate complex over time. researchgate.net | Geranyl pyrophosphate C-6 methyltransferase. researchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treating the reactive core with high-level quantum mechanics and the surrounding environment with classical mechanics. researchgate.netnumberanalytics.com | Enzymatic reactions involving terpenoids. researchgate.net |

Applications of Geranyl Chloride in Advanced Organic Synthesis

Strategic Intermediate in Biosynthesis-Inspired Routes

In the laboratory, chemists often draw inspiration from nature's synthetic strategies to construct complex molecules. This approach, known as biomimetic or bioinspired synthesis, leverages reaction cascades that parallel biosynthetic pathways. wikipedia.org Geranyl chloride has emerged as a key starting material in such routes, enabling synthetic transformations that mimic the way organisms build intricate terpenoid and isoprenoid structures.

Mimicry of Terpenoid and Isoprenoid Biosynthetic Pathways

The biosynthesis of terpenoids in nature begins with simple acyclic precursors that are elaborated into complex polycyclic structures through a series of enzyme-catalyzed cyclizations. uni-hannover.de Synthetic chemists have successfully replicated this logic using this compound and its derivatives. Biomimetic, chlorine-induced polyene cyclizations have been demonstrated where a chlorinating agent generates an intermediate that triggers a cyclization cascade, effectively mimicking the initiation of natural terpene synthesis. nih.gov

A prime example is the use of this compound in the construction of onocerane triterpenoids. scientificlabs.co.uk The synthesis of these complex pentacyclic structures employs a putative biomimetic tricyclization cascade as the key step to rapidly assemble the core ring system. This strategy, starting from a simple acyclic precursor like this compound, mirrors the efficiency and elegance of the enzymatic processes found in nature. researchgate.net

Synthetic Analogs of Biological Diphosphate (B83284) Leaving Groups

In biological systems, the biosynthesis of the vast class of terpenoids proceeds through organodiphosphate intermediates, such as geranyl diphosphate (GPP). libretexts.org The diphosphate ion (also known as pyrophosphate, PPi) is an excellent leaving group, and its departure generates a carbocation that initiates subsequent carbon-carbon bond-forming reactions. libretexts.org

In the context of laboratory synthesis, this compound serves as a practical and effective synthetic equivalent to the native geranyl diphosphate. libretexts.org The chloride atom, being a good leaving group (a halide), can be displaced to initiate cationic reactions that are analogous to those seen in biosynthesis. libretexts.org This makes this compound a valuable tool for chemists seeking to perform bioinspired transformations under abiotic conditions, effectively translating the principles of biosynthesis into practical synthetic routes.

Total Synthesis of Complex Natural Products

The strategic value of this compound is underscored by its application as a key starting reagent in the total synthesis of several complex and biologically active natural products. Its defined structure and reactivity allow for its incorporation into the carbon skeletons of diverse molecular architectures.

Assembly of Moenocinol and Related Polyketide Structures

This compound has been utilized as a starting reagent in the synthesis of the C25 compound Moenocinol. scientificlabs.co.uksigmaaldrich.com This application demonstrates the utility of this compound in building larger, more complex molecules by combining terpenoid fragments with other structural motifs, such as polyketides.

Synthesis of Manoalide (B158911) and Seco-Manoalide Analogs

The compound is also employed as a precursor in the synthesis of analogs of Manoalide and seco-Manoalide. scientificlabs.co.uksigmaaldrich.com Manoalide, a marine sesterterpenoid known for its anti-inflammatory properties, possesses a complex structure whose synthesis benefits from versatile building blocks like this compound.

Construction of Onocerane Triterpenoids (e.g., Cupacinoxepin, Onoceranoxide)

One of the most notable applications of this compound is in the first chemical synthesis of the pentacyclic onocerane triterpenoids (+)-cupacinoxepin and (+)-onoceranoxide. This bioinspired synthesis showcases the power of using simple, readily available terpene fragments to construct highly complex natural products. sigmaaldrich.com

The synthetic route commences with this compound and (+)-sclareolide as the two primary building blocks. scientificlabs.co.uk A key step involves a B-alkyl Suzuki–Miyaura coupling to join the two fragments, followed by a remarkable epoxypolyene cascade tricyclization that forms the fused pentacyclic core in a single synthetic operation. The entire synthesis is highly efficient, affording (+)-cupacinoxepin in seven steps and (+)-onoceranoxide in eight steps from this compound. scientificlabs.co.uk

| Product | Starting Materials | Key Reactions | Number of Steps (from this compound) | Reference |

|---|---|---|---|---|

| (+)-Cupacinoxepin | This compound, (+)-Sclareolide | B-alkyl Suzuki–Miyaura coupling, Biomimetic epoxypolyene cyclization | 7 | scientificlabs.co.uk |

| (+)-Onoceranoxide | This compound, (+)-Sclareolide | B-alkyl Suzuki–Miyaura coupling, Biomimetic epoxypolyene cyclization | 8 | scientificlabs.co.uk |

Elaboration into Geranylgeraniol (B1671449) and Higher Isoprenoids

This compound is a key starting material for the synthesis of geranylgeraniol (a C20 diterpene) and other higher isoprenoids. The fundamental strategy involves the coupling of two C10 units, where this compound acts as an electrophile. A common and effective method is the convergent synthesis, which joins two distinct synthons derived from a common precursor like geraniol (B1671447).

In one such approach, geraniol is converted into two different C10 building blocks: an electrophilic species like 8-chlorogeraniol (a derivative of this compound) and a nucleophilic partner, such as 8-hydroxygeranylphenylsulfone. The coupling of these two fragments via the substitution of the allylic chloride by the carbanion alpha to the sulfone forges the C20 backbone. Subsequent reductive removal of the phenylsulfonyl group yields the target geranylgeraniol. researchgate.net This modular strategy allows for the systematic construction of complex acyclic terpenoids. researchgate.net

The synthesis of both enantiomers of geranyllinalool, another diterpene alcohol, has also been accomplished utilizing geranyl bromide (the bromine analog of this compound) as a key electrophile in a coupling reaction with a chiral cuprate (B13416276) derived from citramalic acid. researchgate.net These syntheses highlight the role of geranyl halides as fundamental building blocks in the stepwise elaboration of the isoprenoid chain.

Access to Tetrahydrofuran-Containing Fragments (e.g., for Polyether Antibiotics)

While this compound itself is not typically cyclized directly, its precursor, geraniol, is a valuable starting point for synthesizing tetrahydrofuran-containing fragments, which are core structural motifs in many polyether antibiotics. The synthetic strategy involves leveraging the inherent functionality of the geraniol backbone—specifically, one of its double bonds and its terminal hydroxyl group.

A standard approach begins with the selective epoxidation of the 6,7-double bond of geraniol. rsc.org This can be achieved with high stereocontrol using methods like the Sharpless asymmetric epoxidation to yield a chiral epoxy alcohol. rsc.org Subsequent acid-catalyzed intramolecular cyclization triggers a ring-opening of the epoxide by the pendant hydroxyl group. This process forms the five-membered tetrahydrofuran (B95107) ring, installing multiple stereocenters in a single step. This biomimetic cyclization mimics the pathways used in nature to construct complex polyether structures. researchgate.net Further chemical modifications can then be performed on this cyclic core to build the complex fragments required for the total synthesis of antibiotics like zincophorin (B1251523) and monensin.

Contribution to Cannabinoid Core Structure Synthesis

This compound plays a pivotal role in the synthetic construction of cannabinoids, mirroring the function of its biological counterpart, geranyl pyrophosphate (GPP). In the biosynthesis of cannabinoids within Cannabis sativa, the formation of the core structure begins with the enzymatic alkylation of olivetolic acid by GPP. researchgate.netresearchgate.net This key reaction, catalyzed by an aromatic prenyltransferase, forms cannabigerolic acid (CBGA), the central precursor from which all major cannabinoids, including tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA), are derived. researchgate.netnih.govnih.gov

In chemical synthesis, this compound serves as a stable and reactive synthetic equivalent of GPP. It is used to introduce the C10 geranyl moiety onto the resorcinol (B1680541) core of olivetolic acid or its synthetic analogs. This C-alkylation reaction forges the crucial bond that unites the polyketide-derived and terpenoid-derived portions of the final cannabinoid molecule. researchgate.net The ability to use this compound in this key coupling step provides chemists with a direct, non-enzymatic pathway to access the fundamental cannabinoid scaffold, enabling the synthesis of both natural cannabinoids and their unnatural analogues for further study. nih.gov

Preparation of Geranyl-Resorcinol Natural Products

A significant number of natural products, particularly those isolated from fungi of the genus Hericium, are geranyl-resorcinols. These molecules are tetraketide-terpenoid hybrids that feature a geranyl group attached to a resorcinol (1,3-dihydroxybenzene) core. nih.gov Biosynthetically, the geranyl side chain originates from geranyl pyrophosphate (GPP). nih.gov

In the laboratory, this compound is an ideal reagent for the synthesis of these compounds. The introduction of the geranyl side chain onto the aromatic ring is typically accomplished through a C-alkylation reaction. Methods such as Cu(I)-mediated Grignard coupling of geranyl substrates with lithiated phenol (B47542) derivatives have proven effective for this transformation. nih.gov This reaction allows for the direct formation of the carbon-carbon bond between the resorcinol ring and the geranyl tail, providing a straightforward entry into the core structure of this class of natural products. The reaction of geranyl halides with phenolates can sometimes lead to mixtures of C- and O-alkylated products, but conditions can be optimized to favor the desired C-alkylation. nih.gov

Stereoselective and Enantioselective Transformations

The presence of prochiral faces on its double bonds and its ability to participate in reactions that generate new stereocenters make this compound and its derivatives substrates for stereoselective transformations. Advanced catalytic methods are employed to control the three-dimensional arrangement of atoms during these reactions, leading to the synthesis of specific stereoisomers.

Asymmetric Catalysis with Dual-Hydrogen-Bond Donors

Chiral dual-hydrogen-bond (HBD) donors, such as chiral ureas and thioureas, have emerged as powerful catalysts for enantioselective reactions involving cationic intermediates. frontiersin.orgmdpi.com These catalysts operate by stabilizing charged transition states through non-covalent interactions, mimicking strategies used by cyclase enzymes.

The reactivity of this compound and its (Z)-isomer, neryl chloride, has been investigated in the context of HBD-catalyzed enantioselective tail-to-head cyclizations. A dramatic difference in reactivity was observed:

This compound (the E-isomer) was found to be largely unreactive, undergoing a very slow reaction at room temperature with significant formation of undesired elimination products. rsc.org

Neryl chloride (the Z-isomer), in contrast, undergoes efficient cyclization in the presence of a chiral urea (B33335) catalyst to yield enantioenriched monoterpene products. rsc.org

Mechanistic studies suggest that the cyclization proceeds through a concerted pathway where π-participation from the nucleophilic double bond assists in the ionization of the chloride leaving group. rsc.org This concertedness circumvents the formation of a free carbocation, thereby avoiding simple elimination. Kinetic and computational data support a cooperative catalysis model where two molecules of the urea catalyst interact with the substrate to stabilize the cyclization transition state and induce a high degree of enantiocontrol. rsc.org

| Substrate | Catalyst | Outcome | Reference |

| This compound (E-isomer) | Chiral Urea (Dual HBD) | Very slow reaction, elimination products | rsc.org, |

| Neryl chloride (Z-isomer) | Chiral Urea (Dual HBD) | Efficient enantioselective cyclization | rsc.org, |

This table summarizes the differential reactivity of geometric isomers of C10 allylic chlorides in dual-hydrogen-bond donor-catalyzed cyclizations.

Chiral Auxiliary-Mediated Stereocontrol

A chiral auxiliary is an enantiomerically pure chemical unit that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. The auxiliary creates a chiral environment around the reaction center, directing the approach of reagents from one face over the other through steric hindrance. After the desired stereocenter has been set, the auxiliary is cleaved and can often be recovered for reuse.

This strategy is widely applicable in asymmetric synthesis for reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. For transformations involving this compound, a chiral auxiliary could be employed in several ways. For example, a prochiral nucleophile could be derivatized with a chiral auxiliary, such as an Evans oxazolidinone. The subsequent alkylation of this species with this compound would proceed diastereoselectively, as the auxiliary would block one face of the enolate. Removal of the auxiliary would then reveal the enantiomerically enriched product.

Alternatively, a molecule already containing a chiral auxiliary could be subjected to alkylation by a Grignard reagent derived from this compound. The inherent chirality of the auxiliary-substrate complex would control the stereochemistry of the bond-forming step. This method provides a powerful and predictable means of controlling absolute stereochemistry in the synthesis of complex chiral molecules from achiral precursors like this compound.

Regioselective and Stereoselective Isoprenoid Chain Extensions

This compound and its derivatives are fundamental building blocks for the regioselective and stereoselective extension of isoprenoid chains, which are crucial for the synthesis of a vast array of terpenoid natural products. nih.gov The reactivity of this compound as an electrophile is pivotal in these chain extension reactions. Subtle modifications to the structure of functionalized this compound derivatives can significantly influence their effectiveness in synthetic reactions, impacting both steric and electronic factors that govern reactivity. nih.gov

The synthesis of higher terpenoids, such as farnesol (B120207) and geranylgeraniol, often involves the sequential addition of isoprene (B109036) units. Methodologies have been developed to control the regiochemistry of these additions. For instance, in the synthesis of phenolic isoprenoids, the timing of the introduction of the isoprenoid unit (such as a farnesyl or geranyl group) relative to cyclization reactions is a key strategy for achieving regioselectivity. mdpi.com By carefully controlling reaction conditions, chemists can direct the alkylation to specific positions on a molecule, preventing the formation of undesired isomers. mdpi.com

Stereoselectivity is also a critical aspect, particularly in creating the correct geometry of the double bonds within the extended isoprenoid chain. For example, procedures for synthesizing isoprenoid diphosphates, the biological equivalents of allylic halides like this compound, utilize the corresponding alcohols. These alcohols are activated by converting them into good leaving groups, such as halides or tosylates, which are then displaced by pyrophosphate with a high degree of stereochemical inversion (SN2 mechanism). researchgate.net This principle underscores the utility of allylic halides like this compound in stereocontrolled syntheses, where the (E)-geometry of the double bond is retained during chain elongation.

Development of Geranyl-Functionalized Materials

The unique chemical properties of the geranyl group have been harnessed to create novel functionalized materials with applications in biotechnology. By attaching geranyl moieties to various supports, materials with specific surface properties can be designed for advanced applications like protein immobilization.

Geranyl-functionalized materials have been successfully developed for the site-selective immobilization of proteins. nih.govresearchgate.net In this approach, materials containing carboxylic acid groups are first functionalized with geranylamine. nih.govnih.gov This creates a surface decorated with geranyl groups, which can then be used to immobilize proteins through several distinct strategies under aqueous and room temperature conditions. nih.govnih.gov

One method relies on the reversible hydrophobic interaction between the geranyl groups on the support and the protein. This has been used to immobilize lipases, phosphoglucosidases, and tyrosinase with yields ranging from 40% to over 99%. nih.govnih.gov Notably, for lipases, this immobilization can lead to a two- to four-fold increase in activity compared to the enzyme in solution. nih.gov

A more robust, covalent immobilization is achieved by leveraging the reactivity of the double bonds within the geranyl group. This has been demonstrated through thiol-alkene and seleno-alkene reactions for bioconjugation. nih.govnih.gov These reactions create a stable covalent bond between the support and the protein. nih.gov

For this purpose, enzymes are first modified, either chemically or genetically, to expose a free cysteine (containing a thiol, -SH) or selenocysteine (B57510) (containing a selenol, -SeH) residue on their surface. nih.govnih.gov The thiol-alkene reaction proceeds between the cysteine's thiol group and a double bond of the geranyl group on the support. nih.gov This selective covalent attachment has been shown to be more effective at alkaline pH. nih.gov Similarly, a selenium-containing enzyme was successfully immobilized via a seleno-alkene reaction, with the highest yield occurring at an acidic pH of 5. nih.govnih.gov

| Immobilization Strategy | Target Enzyme Moiety | Effective pH | Immobilization Yield (%) | Reference |

| Thiol-Alkene Reaction | Cysteine (Thiol) | 8 | 42 | nih.gov |

| Seleno-Alkene Reaction | Selenocysteine (Selenol) | 5 | 89 | nih.govnih.gov |

The versatility of geranyl-functionalized supports extends to "click chemistry," a class of reactions known for their high efficiency and specificity. organic-chemistry.orgwikipedia.org Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been implemented for protein immobilization. nih.govnih.govwikipedia.org

In this method, an enzyme is first modified to incorporate an azide (B81097) group. nih.gov The geranyl-functionalized support then serves as the alkene component. The immobilization is achieved through a click reaction between the azido-enzyme and the geranyl support, a process that is facilitated by the presence of a copper(I) catalyst. nih.govnih.gov This strategy was successfully used to immobilize an azido-enzyme at pH 6, demonstrating another powerful tool for the site-selective covalent attachment of proteins to materials. nih.govnih.gov

Synthesis of Specialized Geranyl Esters

Geranyl esters are valuable compounds in the flavor, fragrance, and pharmaceutical industries, known for their distinct aromas. nih.govnih.gov While this compound is a key precursor to the geranyl moiety, the direct synthesis of these esters often starts from its corresponding alcohol, geraniol. scispace.com Enzyme-catalyzed reactions provide an environmentally friendly and highly selective route to these specialized esters. researchgate.net

Enzymes, particularly lipases, are widely used to catalyze the synthesis of geranyl esters through either esterification (reaction of geraniol with a carboxylic acid) or transesterification (reaction of geraniol with an existing ester). nih.govnih.gov These biocatalytic methods often occur under mild conditions and can be performed in solvent-free systems, enhancing their "green" credentials. researchgate.netnih.gov

Various lipases have been employed, with Candida antarctica lipase (B570770) (often immobilized, as in Novozym 435) being a frequently cited catalyst. researchgate.netnih.gov The choice of acyl donor can range from simple esters like ethyl acetate (B1210297) and vinyl acetate to various fatty acids, allowing for the production of a wide range of geranyl esters. researchgate.netnih.govjst.go.jp Research has focused on optimizing reaction parameters such as temperature, substrate molar ratio, and enzyme concentration to maximize conversion rates and product yields. researchgate.netresearchgate.net For instance, the synthesis of geranyl acetate from geraniol and ethyl acetate using Novozym 435 achieved an 83% conversion with 100% selectivity in just two hours under optimized, solvent-free conditions. researchgate.net Microwave-assisted enzymatic synthesis has also been shown to accelerate these reactions, achieving high conversions in shorter time frames. nih.gov

Chemical Esterification for Functional Material Development

This compound serves as a precursor in esterification reactions to produce various geranyl esters. These esters, such as geranyl acetate, geranyl butyrate, and geranyl laurate, are of interest for the development of functional materials. researchgate.netbcrec.id The synthesis of these esters can be achieved through different catalytic methods, including the use of ion exchange resins and silica (B1680970) gel. researchgate.netbcrec.id The resulting esters exhibit properties that are valuable in the food, pharmaceutical, and cosmetic industries. researchgate.net For example, geranyl acetate is noted for its pleasant floral and fruity aroma. researchgate.net

The esterification process modifies the chemical properties of the geraniol backbone, leading to compounds with different polarities and potential biological activities compared to the starting alcohol. bcrec.id Research has shown that geranyl esters can be synthesized from geraniol, a compound readily derived from this compound, through reactions with various carboxylic acids or their derivatives. researchgate.netbcrec.id

Table 1: Synthesis of Various Geranyl Esters

| Ester Product | Reactants | Catalyst/Method | Reference |

| Geranyl acetate | Geraniol and Acetic Anhydride | Ion Exchange Resin | researchgate.net |

| Geranyl butyrate | Geraniol | Immobilized CALB lipase | researchgate.net |

| Geranyl laurate | Geraniol and Lauric Acid | Silica Gel | bcrec.id |

Chemical Modification of Nucleic Acids

The chemical modification of nucleic acids is a critical area of research for developing therapeutics and understanding biological processes. nih.gov this compound and its derivatives are utilized to introduce the hydrophobic geranyl moiety into nucleic acid structures, thereby altering their properties and functions. nih.gov

Synthesis of Geranylated Nucleosides

The synthesis of geranylated nucleosides is a key step toward the incorporation of geranyl groups into RNA. nih.gov A common strategy involves the preparation of a modified phosphoramidite (B1245037) building block suitable for solid-phase synthesis. For instance, the synthesis of S-2-geranyl-thiouridine phosphoramidite has been reported. nih.govoup.com This process starts from 2-thiouridine (B16713) and involves several protection and activation steps to install the geranyl group onto the sulfur atom of the thiouridine. nih.gov The synthesis proceeds through key intermediates that are carefully designed to be compatible with standard oligonucleotide synthesis conditions. nih.gov Geranyl bromide is often used as the geranylating agent in these syntheses. nih.govoup.com

Table 2: Key Steps in the Synthesis of S-2-Geranyl-thiouridine Phosphoramidite

| Step | Description | Reagents and Conditions | Reference |

| 1 | Glycosylation | Silylated 2-thiouracil, protected ribofuranose, Tin (IV) chloride | nih.gov |

| 2 | Hydroxyl Group Protection | Di-tert-butylsilyl (DTBS) ditriflate, tert-butyldimethylsilyl (TBDMS) group | nih.gov |

| 3 | Selective Deprotection and Tritylation | Hydrogen fluoride (B91410) in pyridine (B92270), trityl chloride | nih.gov |

| 4 | Geranylation | Geranyl bromide, N,N-diisopropylethylamine (DIPEA), MeOH | nih.govoup.com |

| 5 | Phosphitylation | (i-Pr2N)2P(Cl)OCH2CH2CN, (i-Pr)2NEt, CH2Cl2 | oup.com |

Incorporation of Geranyl Moieties into RNA

The incorporation of geranyl groups into RNA can be achieved through solid-phase synthesis using the corresponding geranylated nucleoside phosphoramidites. nih.gov This method allows for the site-specific introduction of the geranyl moiety into synthetic RNA oligonucleotides. nih.gov The presence of the bulky, hydrophobic terpene group can significantly impact the structure and function of the RNA molecule. nih.gov

Naturally occurring geranylated RNA has been discovered in several bacteria, including Escherichia coli. nih.gov In these organisms, the geranyl group is found attached to the sulfur atom of 5-methylaminomethyl-2-thiouridine (B1677369) nucleotides located in the anticodon loop of specific tRNAs. nih.gov This modification affects codon recognition patterns and can reduce frameshifting errors during protein translation. nih.gov The enzyme SelU has been identified as being responsible for the biosynthesis of these geranylated nucleosides. nih.gov The study of synthetic geranylated RNA helps to elucidate the structural and functional roles of such modifications in biological systems. nih.gov

Advanced Characterization Techniques in Geranyl Chloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Product and Intermediate Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of geranyl chloride and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for the unambiguous identification of compounds and the determination of isomeric purity. researchgate.net

In the ¹H NMR spectrum of this compound, characteristic signals confirm its structure. orgsyn.org For instance, the two singlets for the geminal dimethyl groups appear around δ 1.61 and 1.67 ppm, while the methyl group on the C2-C3 double bond is observed as a doublet at δ 1.71 ppm. The methylene (B1212753) protons adjacent to the chlorine atom resonate as a doublet at approximately δ 3.98 ppm. orgsyn.org

¹³C NMR spectroscopy is equally crucial for structural confirmation. orgsyn.org The chemical shifts of the carbon atoms provide a fingerprint of the molecule, with the allylic chloride carbon appearing in the range of δ 40–50 ppm.

Furthermore, advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to establish connectivity between protons and carbons, and to determine the stereochemistry of complex derivatives. mdpi.comresearchgate.net For example, HMBC correlations can confirm the position of the geranyl chain on a substituted phenol (B47542). researchgate.net NOESY can be used to monitor regioselectivity in reactions by observing cross-peaks between specific protons, such as those between the C1 chloride and C3 protons. These techniques have been instrumental in characterizing a variety of geranyl-substituted natural products, including coumarins. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for this compound ostoai-datatable

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 1.61 | s | 3H | C=C(CH₃)₂ |

| 1.67 | s | 3H | C=C(CH₃)₂ |

| 1.71 | d | 3H | C=C(CH₃)CH₂ |

| 2.05 | m | 4H | 2CH₂ |

| 3.98 | d | 2H | CH₂Cl |

| 5.02 | m | 1H | CH=C(CH₃)₂ |

| 5.39 | t | 1H | C=CHCH₂Cl |

Source: Organic Syntheses Procedure orgsyn.org

Infrared (IR) Spectroscopy for Monitoring Functional Group Transformations

Infrared (IR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions involving this compound by tracking the appearance and disappearance of characteristic functional group absorptions. medlifemastery.com The IR spectrum of pure this compound displays distinctive peaks that confirm its identity. orgsyn.org

Key characteristic IR absorptions for this compound include bands at approximately 1665 cm⁻¹, 1255 cm⁻¹, and 845 cm⁻¹. orgsyn.org The band at 1665 cm⁻¹ is attributed to the C=C stretching vibration. orgsyn.org When this compound is used to synthesize derivatives, such as geranyl methacrylate, the appearance of a strong carbonyl (C=O) stretch around 1720 cm⁻¹ in the product's IR spectrum confirms the successful esterification. Conversely, if this compound is synthesized from geraniol (B1671447), the disappearance of the broad O-H stretching band of the alcohol (typically around 3300 cm⁻¹) indicates the completion of the reaction. researchgate.net

IR spectroscopy is particularly useful for monitoring functional group transformations in real-time or by analyzing aliquots from a reaction mixture. medlifemastery.com This allows chemists to optimize reaction conditions and ensure the desired transformation has occurred.

Table 2: Key IR Absorption Frequencies for this compound and a Derivative ostoai-datatable

| Compound | Functional Group | Wavenumber (cm⁻¹) |

|---|---|---|

| This compound | C=C Stretch | 1665 |

| Geranyl Methacrylate | C=O Stretch (Ester) | ~1720 |

Source: Benchchem , Organic Syntheses Procedure orgsyn.org

Mass Spectrometry (MS) for Reaction Product Identification and Biomacromolecule Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of this compound and its reaction products. It is also instrumental in the characterization of biomacromolecules that have been modified with geranyl groups. researchgate.net

In its basic application, MS provides the molecular ion peak, which corresponds to the molecular weight of the compound. For this compound (C₁₀H₁₇Cl), the expected molecular weight is approximately 172.69 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. mdpi.com

MS/MS, or tandem mass spectrometry, is used to fragment the molecular ion and analyze the resulting fragment ions. This fragmentation pattern provides structural information that can be used to identify the compound. For instance, the presence of a characteristic fragment ion with an m/z of 81.07 in the MS/MS spectra of geranylated nucleosides was a key piece of evidence in their identification. harvard.edu

In the field of biochemistry, MS is used to study proteins and nucleic acids that have been post-translationally or post-transcriptionally modified with geranyl groups. For example, electrospray ionization (ESI) mass spectrometry has been used to detect and characterize transient intermediates in radical cation chain reactions. researchgate.net Furthermore, mass spectrometry has been essential in the discovery and characterization of geranylated RNA in bacteria. harvard.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Reaction Mixtures and Byproducts in Catalytic Systems

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a cornerstone technique for analyzing complex mixtures containing this compound. iik.ac.id It is particularly valuable for assessing the purity of this compound, identifying byproducts in its synthesis, and analyzing the product distribution in catalytic reactions. rsc.org